Cas no 218940-66-0 (1-(3-Fluorophenyl)-4-methylpiperazine)
1-(3-Fluorophenyl)-4-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Fluorophenyl)-4-methylpiperazine
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- MDL: MFCD20441884
Computed Properties
- Exact Mass: 194.12200
Experimental Properties
- PSA: 6.48000
- LogP: 1.58040
1-(3-Fluorophenyl)-4-methylpiperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-Fluorophenyl)-4-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F594265-100mg |
1-(3-Fluorophenyl)-4-methylpiperazine |
218940-66-0 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F594265-250mg |
1-(3-Fluorophenyl)-4-methylpiperazine |
218940-66-0 | 250mg |
$ 60.00 | 2022-06-04 | ||
| TRC | F594265-500mg |
1-(3-Fluorophenyl)-4-methylpiperazine |
218940-66-0 | 500mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F594265-1g |
1-(3-Fluorophenyl)-4-methylpiperazine |
218940-66-0 | 1g |
$ 80.00 | 2022-06-04 | ||
| abcr | AB311169-1 g |
1-(3-Fluorophenyl)-4-methylpiperazine; 98% |
218940-66-0 | 1g |
€76.00 | 2023-04-26 | ||
| abcr | AB311169-5 g |
1-(3-Fluorophenyl)-4-methylpiperazine; 98% |
218940-66-0 | 5g |
€144.00 | 2023-04-26 | ||
| abcr | AB311169-25 g |
1-(3-Fluorophenyl)-4-methylpiperazine; 98% |
218940-66-0 | 25g |
€297.00 | 2023-04-26 | ||
| abcr | AB311169-100 g |
1-(3-Fluorophenyl)-4-methylpiperazine; 98% |
218940-66-0 | 100g |
€637.00 | 2023-04-26 | ||
| abcr | AB311169-1g |
1-(3-Fluorophenyl)-4-methylpiperazine, 98%; . |
218940-66-0 | 98% | 1g |
€76.00 | 2025-04-20 | |
| abcr | AB311169-5g |
1-(3-Fluorophenyl)-4-methylpiperazine, 98%; . |
218940-66-0 | 98% | 5g |
€144.00 | 2025-04-20 |
1-(3-Fluorophenyl)-4-methylpiperazine Suppliers
1-(3-Fluorophenyl)-4-methylpiperazine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1-(3-Fluorophenyl)-4-methylpiperazine
Introduction to 1-(3-Fluorophenyl)-4-methylpiperazine (CAS No. 218940-66-0)
1-(3-Fluorophenyl)-4-methylpiperazine, identified by its Chemical Abstracts Service (CAS) number 218940-66-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperazine derivative features a 3-fluorophenyl substituent and a methyl group, which contribute to its unique chemical properties and potential biological activities. The compound has garnered attention due to its structural similarity to several pharmacologically active molecules, making it a valuable scaffold for drug discovery and development.
The fluorine atom in the 3-fluorophenyl moiety plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorinated aromatic rings are widely recognized for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution. In the context of 1-(3-Fluorophenyl)-4-methylpiperazine, the presence of this fluorine atom may contribute to its stability under various conditions and its interaction with biological systems.
The methylpiperazine backbone is another key feature that influences the compound's behavior. Piperazine derivatives are well-documented for their role in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The methyl group at the 4-position of the piperazine ring can further modify the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Recent advancements in pharmaceutical research have highlighted the importance of 1-(3-Fluorophenyl)-4-methylpiperazine as a potential lead compound for developing novel therapeutic agents. Studies have demonstrated its utility in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The compound's ability to interact with these systems makes it a promising candidate for investigating treatments related to mood disorders, cognitive function, and neurodegenerative diseases.
One of the most intriguing aspects of 1-(3-Fluorophenyl)-4-methylpiperazine is its potential as an intermediate in synthesizing more complex molecules. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological profiles. For instance, modifications at the fluorophenyl or methylpiperazine positions have led to compounds with improved solubility, bioavailability, and target specificity. These findings underscore the versatility of this scaffold in drug design.
The synthesis of 1-(3-Fluorophenyl)-4-methylpiperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, Friedel-Crafts alkylation, and condensation reactions. The use of advanced catalytic systems has further refined these processes, enabling more efficient production methods. Such advancements are critical for scaling up production while maintaining quality standards.
In terms of applications, 1-(3-Fluorophenyl)-4-methylpiperazine has been explored in preclinical studies for its potential therapeutic effects. Research indicates that it may exhibit anxiolytic, antidepressant, and antipsychotic properties due to its interactions with serotonin receptors. Additionally, its structural features make it a candidate for developing drugs targeting other neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its relevance in CNS drug development.
The safety profile of 1-(3-Fluorophenyl)-4-methylpiperazine is another area of active investigation. While preliminary studies suggest that it exhibits moderate toxicity at high doses, further research is needed to fully understand its adverse effects. Pharmacokinetic studies have provided insights into how the compound is metabolized and eliminated from the body, which are essential for determining appropriate dosing regimens and minimizing side effects.
The role of computational chemistry in studying 1-(3-Fluorophenyl)-4-methylpiperazine cannot be overstated. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at an atomic level. These simulations have been instrumental in guiding experimental design and optimizing drug candidates before they enter clinical trials. By integrating computational methods with traditional experimental approaches, scientists can accelerate the drug discovery process significantly.
The future prospects for 1-(3-Fluorophenyl)-4-methylpiperazine are promising, with ongoing research expanding its potential applications. As our understanding of neurological disorders evolves, so does the demand for innovative therapeutic solutions. This compound stands out as a versatile tool that can be modified to address specific disease mechanisms effectively. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
In conclusion,1-(3-Fluorophenyl)-4-methylpiperazine (CAS No. 218940-66-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities。 Its role as a lead compound,intermediate,and tool for drug development underscores its importance in modern medicinal research。 As scientific understanding progresses,the applications of this compound are expected to expand,offering new hope for treating complex diseases。
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